Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)- is a derivative of adenine, a fundamental component of nucleic acids This compound is characterized by the presence of an anhydro sugar moiety, which distinguishes it from other nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of tetraisopropyldisiloxane to selectively protect the 3’- and 5’-hydroxyl groups, enabling functionalization at the 2’ position . The reaction conditions often involve the use of acetic acid and acetic anhydride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The stability of the anhydro sugar moiety is crucial for the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the anhydro sugar moiety, leading to the formation of new compounds.
Substitution: The anhydro group can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)- involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids . This can inhibit the replication of viruses and cancer cells. The compound also targets specific enzymes involved in nucleic acid synthesis, further disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but without the anhydro sugar moiety.
Ribavirin: An antiviral nucleoside analog that shares some structural similarities but has different functional groups.
BAP-riboside: A synthetic nucleoside analog with modifications at the ribose moiety.
Uniqueness
Adenine, 9-(2,3-Anhydro-beta-D-ribofuranosyl)- is unique due to its anhydro sugar moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over other nucleoside analogs in terms of stability and functionality .
Properties
IUPAC Name |
[4-(6-aminopurin-9-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(18-7)4(1-16)17-10/h2-4,6-7,10,16H,1H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANSNKOSWWZYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C4C(O4)C(O3)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.